C-NH-Boc-C-Bis-(C1-PEG1-PFP)
Description
Contextualization of Multifunctional Molecular Scaffolds in Advanced Organic Synthesis
In modern organic synthesis, there is a growing emphasis on creating complex, functional molecules by assembling multiple organic building blocks. researchgate.netresearchgate.netosti.gov Multifunctional molecular scaffolds serve as the core structures for the systematic and covalent organization of these building blocks. researchgate.netresearchgate.net These scaffolds are diverse, derivatizable structures that provide a foundation for creating linear, cyclic, or branched architectures. researchgate.net The ability to create discrete, multifunctionalized molecules is critical for advancements in a wide range of scientific fields, including materials science, catalysis, and chemical biology. researchgate.net
The use of such scaffolds simplifies complex syntheses by reducing the number of operational steps and can have a significant impact on cascade biocatalysis, where multiple chemical transformations are performed in a single pot. nih.gov The development of multifunctional biocatalysts (MFBs), for example, showcases the power of integrating different catalytic activities into one system. nih.gov This approach allows for the construction of molecules with a high degree of complexity and functionality, which is essential for developing new materials and therapeutic agents. researchgate.netrsc.org
Design Rationale for Complex Branched Building Blocks
The design of complex branched building blocks is a strategic approach to constructing intricate molecular architectures. irb.hr Chemical building blocks are essentially small molecules that contain various reactive functional groups, allowing for the introduction of specific structural motifs into a final product. amerigoscientific.com The rationale for designing branched, three-dimensional structures stems from the need to create molecules with defined, rigid geometries that can act as synthons or branching points for further derivatization. irb.hr
This design-centric approach is a departure from traditional synthesis methods, which often rely on serendipity. northwestern.edu Instead, chemists now aim to increase the rationality of their synthetic work by using innovative building block strategies. northwestern.edu The goal is to assemble discrete molecular fragments into larger, more complex assemblies with specific, predetermined properties. northwestern.edursc.org By controlling the geometry and chemical specificity of the building blocks, it is possible to guide their self-assembly into ordered, complex structures like porous networks. rsc.org This rational design is crucial for creating novel materials with potential applications in areas such as chiral separation, recognition, and catalysis. northwestern.edu
Chemical Significance of Boc-Protected Amine and Pentafluorophenyl Ester Functionalities
The structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) features two critical functionalities: a Boc-protected amine and two pentafluorophenyl (PFP) esters. Each plays a distinct and vital role in its application as a synthetic building block.
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in non-peptide chemistry. jk-sci.comnumberanalytics.com Its primary function is to mask the reactivity of an amine group, preventing it from participating in reactions while other parts of the molecule are modified. numberanalytics.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comnumberanalytics.com It forms a stable carbamate (B1207046) that is resistant to most nucleophiles and bases, allowing for orthogonal protection strategies with other protecting groups that are, for example, base-labile. organic-chemistry.org A key advantage of the Boc group is that it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine. jk-sci.comchemistrysteps.com This controlled deprotection is fundamental to sequential and site-specific modifications of complex molecules. nih.gov
Pentafluorophenyl (PFP) esters are a type of active ester with the general formula RC(O)OC₆F₅. wikipedia.org They are highly effective acylating agents used to form stable amide bonds with primary and secondary amines. wikipedia.orgbroadpharm.com A significant advantage of PFP esters, especially when compared to other active esters like N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous environments. wikipedia.orgbroadpharm.com This greater stability leads to more efficient conjugation reactions, which is particularly valuable in bioconjugation for attaching molecules like fluorophores or haptens to biomolecules. wikipedia.orgacs.org
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
|---|---|---|
| Reactivity | Highly reactive towards primary and secondary amines. broadpharm.com | Reactive towards primary amines. lumiprobe.com |
| Hydrolytic Stability | Less susceptible to hydrolysis than NHS esters, leading to more efficient reactions. wikipedia.orgbroadpharm.com | More prone to hydrolysis in aqueous solutions compared to PFP esters. wikipedia.org |
| Reaction pH | Optimal pH range of 7.0-9.0. broadpharm.com | Optimal pH range of 8.3-8.5. lumiprobe.com |
| Applications | Peptide synthesis, bioconjugation, labeling of biomolecules. wikipedia.org | Commonly used for biolabeling and bioconjugation applications. lumiprobe.com |
Overview of Activated Ester Chemistry in Molecular Construction
Activated ester chemistry is a cornerstone of modern molecular construction, particularly for the formation of amide bonds. acs.org An activated ester is an ester functional group that is engineered to be highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is typically achieved by incorporating electronegative substituents into the alcohol portion of the ester, as seen with pentafluorophenol (B44920). wikipedia.org
The primary use of activated esters is as acylating agents. wikipedia.org Their reaction with amines to form amides is a fundamental transformation in peptide synthesis and in the post-polymerization modification of polymers to create functional macromolecules. mdpi.comrsc.org This chemistry is advantageous because the reactions often proceed under mild, neutral conditions, and the high reactivity allows for efficient bond formation. mdpi.com In the context of polymer chemistry, precursor polymers containing activated ester side chains can be reacted with a wide variety of amines to generate a diverse library of functional polymers from a single starting material. acs.org While the reaction requires the subsequent removal of the alcohol by-product, this is a standard purification step. acs.org The reliability and versatility of activated ester-amine chemistry have made it an indispensable tool for building complex molecular structures. acs.orgmdpi.com
Strategic Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Synthetic Design
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities. chempep.com The inclusion of PEG linkers in a molecular design, such as in C-NH-Boc-C-Bis-(C1-PEG1-PFP) , is a strategic choice to impart several beneficial properties to the final conjugate molecule. chempep.commolecularcloud.org
Key properties of PEG linkers that make them valuable in synthetic design include:
Water Solubility : The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments. This can improve the solubility of hydrophobic molecules to which they are attached. chempep.comcreative-biolabs.com
Biocompatibility : PEG is known for its minimal toxicity and is approved for various biomedical applications. chempep.com
Low Immunogenicity : PEGylation, the process of attaching PEG chains to molecules, can reduce or eliminate an immune response against the conjugated substance. chempep.com
Flexibility : The structure of the PEG chain provides conformational flexibility, which can be important for the biological activity of the final conjugate. chempep.com
PEG linkers have evolved from simple linear chains to more complex branched and heterobifunctional architectures, allowing for more precise and sophisticated bioconjugation strategies. chempep.com They are widely used in drug delivery to enhance the pharmacokinetic properties of drugs, in the development of antibody-drug conjugates (ADCs), and in materials science to create functional materials like hydrogels. creative-biolabs.combiochempeg.comaxispharm.com
Research Findings for C-NH-Boc-C-Bis-(C1-PEG1-PFP)
The compound C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a heterobifunctional, PEG-based linker. medchemexpress.comglpbio.com It is specifically designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.comglpbio.com
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane | chemicalbook.com |
| CAS Number | 1807521-01-2 | glpbio.comglpbio.com |
| Molecular Formula | C₂₆H₂₃F₁₀NO₈ | glpbio.comglpbio.com |
| Molecular Weight | 667.45 g/mol | medchemexpress.comglpbio.com |
| Primary Application | PEG-based PROTAC linker for use in PROTAC synthesis. | medchemexpress.comglpbio.comtargetmol.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F10NO8/c1-26(2,3)45-25(40)37-10(8-41-6-4-11(38)43-23-19(33)15(29)13(27)16(30)20(23)34)9-42-7-5-12(39)44-24-21(35)17(31)14(28)18(32)22(24)36/h10H,4-9H2,1-3H3,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNCENUPUCYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F10NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Precursor Synthesis and Functional Group Introduction
The synthesis of C-NH-Boc-C-Bis-(C1-PEG1-PFP) commences with the careful preparation of its constituent precursors and the strategic introduction of essential functional groups. This stage is foundational for the successful construction of the final branched structure.
Synthesis of Boc-Protected Amine Precursors
The initial step involves the synthesis of a central scaffold containing a protected amine. A common precursor for such a structure is a diamine or an amino-diol. The protection of one of the amine functionalities with a tert-butoxycarbonyl (Boc) group is a critical maneuver, ensuring chemoselectivity in subsequent reactions. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. biochempeg.com The synthesis often employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield the N-Boc protected precursor. rsc.org
Table 1: Representative Conditions for Boc-Protection of a Diamine Precursor
| Entry | Diamine Precursor | Reagent | Solvent | Base | Yield (%) |
| 1 | 1,3-Diaminopropane | Boc₂O | Dichloromethane | Triethylamine | >95 |
| 2 | Serinol | Boc₂O | Tetrahydrofuran | NaHCO₃ | >90 |
This table presents hypothetical data based on common laboratory practices for Boc-protection reactions.
Preparation of PEGylated Intermediates
With the Boc-protected core in hand, the next phase is the introduction of the polyethylene (B3416737) glycol (PEG) moieties. PEGylation is a widely used strategy to enhance the solubility and pharmacokinetic properties of molecules. acs.orgacs.org For C-NH-Boc-C-Bis-(C1-PEG1-PFP), this involves the attachment of a single ethylene (B1197577) glycol unit (PEG1) to the reactive sites of the central precursor. A common method to achieve this is through a Williamson ether synthesis, where a deprotonated hydroxyl group on the precursor reacts with a PEGylated electrophile, such as a tosylated or mesylated PEG derivative. rsc.org
Derivatization to Pentafluorophenyl Ester Moieties
The terminal functional groups of the PEGylated arms are then converted into highly reactive pentafluorophenyl (PFP) esters. PFP esters are excellent leaving groups and are known to react efficiently with primary amines to form stable amide bonds, a crucial feature for the intended use of this molecule as a PROTAC linker. medchemexpress.comaxispharm.com This derivatization is typically achieved by reacting the terminal hydroxyl or carboxyl groups of the PEG arms with a PFP-containing activating agent, such as pentafluorophenyl trifluoroacetate (B77799) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of pentafluorophenol (B44920). researchgate.net
Table 2: Reagents for PFP Ester Formation
| Starting Material | Reagent | Coupling Agent | Typical Solvent |
| Terminal Carboxylic Acid | Pentafluorophenol | DCC/EDC | Dichloromethane, DMF |
| Terminal Alcohol | Pentafluorophenyl chloroformate | Pyridine, Triethylamine | Tetrahydrofuran |
This table provides examples of reagents commonly used for the synthesis of PFP esters.
Construction of the Branched Molecular Core
The assembly of the branched structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) can be approached through two primary strategies: convergent synthesis and divergent synthesis. The choice between these methods often depends on factors such as the desired purity of the final product and the ease of purification of intermediates. researchgate.netsmolecule.com
Convergent Synthetic Approaches to Branched Scaffolds
In a convergent synthesis, the branched arms of the molecule are prepared separately and then coupled to a central core in the final steps. acs.orgnih.govnih.gov For C-NH-Boc-C-Bis-(C1-PEG1-PFP), this would involve the synthesis of the C1-PEG1-PFP arm first. This arm would then be attached to a suitable difunctional central core that already contains the Boc-protected amine. This approach can simplify the purification process as the smaller, individual arms can be purified to a high degree before the final coupling reaction. rsc.org The "click" chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool often utilized in convergent strategies for its high efficiency and selectivity. nih.gov
Divergent Synthetic Strategies for Multifunctional Branching
Conversely, a divergent synthesis begins with a central core molecule which is then elaborated outwards in a stepwise fashion. researchgate.netsmolecule.comreading.ac.uk In the context of C-NH-Boc-C-Bis-(C1-PEG1-PFP), the synthesis would start with a central molecule containing the Boc-protected amine and two reactive sites. The PEG1 units would be added to these sites, followed by the derivatization of the new terminal ends to PFP esters. While this method can be more step-efficient in terms of the number of linear steps, it can present challenges in purification, as the products of each step may contain a mixture of fully and partially reacted species. researchgate.net
Table 3: Comparison of Convergent and Divergent Synthesis Strategies
| Aspect | Convergent Synthesis | Divergent Synthesis |
| Overall Yield | Often higher due to easier purification of intermediates. | Can be lower due to challenges in separating closely related products. |
| Purification | Simpler, as small molecule intermediates are purified. | More complex, requiring separation of large, structurally similar molecules. |
| Flexibility | Allows for the easy variation of the arms or the core. | Modifications require re-synthesis from an earlier stage. |
This table provides a general comparison of the two major synthetic strategies.
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
In the synthesis of multifaceted molecules, orthogonal protecting group strategies are indispensable for selectively modifying specific functional groups while others remain shielded. fiveable.menumberanalytics.com This approach employs multiple protecting groups that can be removed under distinct reaction conditions without affecting the others. numberanalytics.com The Boc group, integral to the structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP), is a cornerstone of this strategy. numberanalytics.com
The Boc group is an acid-labile protecting group, typically cleaved under anhydrous acidic conditions. organic-chemistry.orgorganic-chemistry.org Its stability towards most bases and nucleophiles allows for an orthogonal approach when used in conjunction with base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comorganic-chemistry.orgorganic-chemistry.org This Boc/Fmoc pairing is a classic example of an orthogonal system, crucial in fields like automated peptide synthesis, where precise, sequential deprotection is required. fiveable.menumberanalytics.com The presence of the Boc group in the linker's structure allows for its selective removal at a specific synthetic stage, unmasking a primary amine for subsequent reaction, while other parts of the molecule, potentially protected by different groups, remain intact. organic-chemistry.org
Table 1: Comparison of Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) numberanalytics.comorganic-chemistry.org | Stable to base, nucleophiles, hydrogenolysis numberanalytics.comorganic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) numberanalytics.comorganic-chemistry.org | Stable to acid organic-chemistry.org |
Coupling and Ligation Chemistry Employed
The formation of the final molecule and its subsequent use in bioconjugation hinges on reliable and efficient coupling reactions. The PFP esters are the key reactive handles for this purpose.
Amide Bond Formation via Activated Esters
The formation of a stable amide bond is a fundamental transformation in chemical biology. One of the most effective methods to achieve this is through the use of activated esters. mdpi.com An activated ester is a carboxylic acid ester where the alkoxy group is replaced by an electron-withdrawing moiety. thieme-connect.de This modification increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. thieme-connect.de
This reaction proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, which then collapses to form the thermodynamically stable amide bond and release the activating alcohol group. thieme-connect.de PFP esters are a prominent class of activated esters, widely used for their high reactivity and efficiency in forming amide linkages. wikipedia.orggoogle.com
Utilization of Pentafluorophenyl Esters for Chemoselective Reactions
Pentafluorophenyl (PFP) esters are highly valued in synthesis for their remarkable reactivity and chemoselectivity. organic-chemistry.orgmdpi.com Derived from pentafluorophenol, PFP esters react efficiently with primary amines to form amide bonds. wikipedia.orgbroadpharm.com A key advantage of PFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their reduced susceptibility to spontaneous hydrolysis, especially in aqueous or partially aqueous reaction media. wikipedia.orgwindows.net
This enhanced stability allows for greater flexibility in reaction conditions and purification. thieme-connect.de The high reactivity of the PFP ester is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. thieme-connect.de This allows for the selective reaction with primary amines even in the presence of other nucleophiles or less reactive ester functionalities, a property defined as chemoselectivity. nsf.govacs.org This makes PFP esters ideal for conjugating molecules to proteins and other biomolecules. wikipedia.orgwindows.net Studies have demonstrated that PFP esters can be selectively reduced in the presence of other ester types, highlighting their unique reactivity profile. nsf.govacs.org
Reaction Condition Optimization for High-Efficiency Transformations
To achieve high yields and purity in the coupling of C-NH-Boc-C-Bis-(C1-PEG1-PFP) with amine-containing molecules, reaction conditions must be carefully optimized.
pH: The aminolysis of PFP esters is typically performed in a pH range of 7 to 9. windows.net While the reaction proceeds, a competing hydrolysis reaction of the ester can also occur, the rate of which increases with higher pH. windows.net Therefore, maintaining the pH in the recommended range, often around 7.2-7.5 for bioconjugation, is critical to balance reaction rate and stability. windows.net
Solvents: PFP esters are often not directly water-soluble and must first be dissolved in a water-miscible, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to an aqueous reaction mixture. broadpharm.comwindows.net
Catalysts and Additives: While the reaction can proceed without a catalyst, bases such as tertiary amines are sometimes added to promote amidation. mdpi.com However, the use of additives must be carefully considered to avoid side reactions. For instance, in Steglich esterification, a catalyst like 4-(dimethylamino)pyridine (DMAP) is used, but this is for the formation of the ester, not its subsequent reaction. rsc.org
Temperature and Time: Amine coupling reactions with PFP esters are often carried out at room temperature for 30 minutes or at 4°C for 2 hours, though longer reaction times are generally not detrimental. windows.net Optimization studies for other esterification reactions have explored temperatures up to 150°C, but such harsh conditions are generally not required or desirable for the aminolysis of highly reactive PFP esters. tubitak.gov.tr
Table 2: General Conditions for PFP Ester-Amine Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| pH | 7.0 - 9.0 (Optimal: 7.2-7.5) windows.net | Balances amine reactivity with ester hydrolysis. windows.net |
| Solvent | DMSO, DMF, DCM broadpharm.comwindows.net | Solubilizes the PFP ester reagent. windows.net |
| Temperature | 4°C to Room Temperature windows.net | Mild conditions sufficient for the reaction, minimizes degradation. windows.net |
| Reaction Time | 30 minutes to several hours windows.net | Reaction is typically rapid, but can be left longer to ensure completion. windows.net |
Purification and Handling Considerations for Reactive Intermediates
The successful synthesis and use of molecules containing PFP esters require specific handling and purification procedures due to their reactive and sensitive nature.
PFP esters are moisture-sensitive intermediates. windows.net To prevent premature hydrolysis, they should be stored at low temperatures, such as -20°C, under a dry atmosphere or with a desiccant. windows.netglpbio.com Before use, the reagent container must be allowed to equilibrate to room temperature to prevent moisture from condensing on the cold solid. windows.net The required amount of the reagent should be dissolved in an anhydrous solvent immediately before it is needed for the reaction. windows.net
Following the reaction, purification is necessary to remove by-products and unreacted starting materials. For products of PFP ester reactions, standard laboratory purification techniques are employed. Crystalline products can often be purified by recrystallization. nih.gov For many organic molecules, purification by silica (B1680970) gel column chromatography is a routine and effective method. thieme-connect.de In the context of bioconjugation, where the product is often a modified protein or peptide, techniques such as dialysis or desalting are used to remove excess, unreacted small-molecule reagents like the PFP ester linker. windows.net
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways for Amide Bond Formation with Pentafluorophenyl Esters
Pentafluorophenyl (PFP) esters are highly reactive intermediates used extensively in the synthesis of amides, particularly in peptide synthesis. nih.govwikipedia.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The key to the PFP ester's reactivity is the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles like primary and secondary amines. nih.govthieme-connect.de
The general pathway involves two main steps:
Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate. thieme-connect.dechemistrysteps.com
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenoxide anion, which is a very good leaving group due to the stabilizing effect of the electron-withdrawing fluorine atoms. nih.govchemistrysteps.com The result is the formation of a stable amide bond. windows.net
Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters. For instance, the relative coupling speed of PFP esters (OPfp) is significantly higher than that of pentachlorophenyl (OPcp) or p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively. highfine.com This high reactivity allows for rapid reactions under mild conditions, which is advantageous in minimizing side reactions. nih.govhighfine.com
Nucleophilic Reactivity of Amine Moieties in the Presence of Protecting Groups
In the C-NH-Boc-C-Bis-(C1-PEG1-PFP) molecule, the primary amine is protected by a tert-Butyloxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group in organic synthesis because it forms a carbamate (B1207046) that is stable under a wide range of conditions, particularly towards most bases and nucleophiles. organic-chemistry.orgwikipedia.orgtotal-synthesis.com
This protection effectively "masks" the amine's nucleophilicity. numberanalytics.com The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the carbamate, significantly reducing its availability for nucleophilic attack. fiveable.me Furthermore, the bulky tert-butyl group provides considerable steric hindrance, further impeding the amine's ability to participate in reactions. numberanalytics.com Consequently, the Boc-protected amine in C-NH-Boc-C-Bis-(C1-PEG1-PFP) is essentially unreactive as a nucleophile, allowing the PFP esters to react selectively with other external amines without interference from the internal, protected amine. wikipedia.org This orthogonality is crucial for controlled, stepwise syntheses. organic-chemistry.org
Influence of PEG Linker on Reaction Kinetics and Efficiency
The presence of Polyethylene (B3416737) Glycol (PEG) linkers can influence the reactivity of the terminal PFP ester groups in several ways. PEG chains are known for their hydrophilicity, solubility in both aqueous and organic solvents, and large hydrodynamic volume. frontiersin.orgscielo.br
Key influences of the PEG linker include:
Steric Shielding: The flexible PEG chain can create a "hydrated cloud" that sterically hinders the approach of nucleophiles to the reactive PFP ester. nih.govtandfonline.com The extent of this shielding depends on the length and density of the PEG chains. frontiersin.orgnih.gov In the case of the short C1-PEG1 linker, this effect might be less pronounced than with longer PEG chains, but it can still influence reaction kinetics by reducing the frequency of effective collisions between the PFP ester and an incoming amine.
Solubility: The amphiphilic nature of PEG can enhance the solubility of the entire molecule in a variety of solvent systems, which can be beneficial for reaction efficiency by creating a more homogeneous reaction environment. frontiersin.org
Conformational Effects: The flexibility of the PEG linker can impact the accessibility of the reactive site. While it can cause steric hindrance, it can also allow the reactive end-group greater freedom of movement to orient itself for a successful reaction. Studies have shown that increased linker flexibility can sometimes reduce binding avidity due to entropic penalties. acs.org
Side Reactions and Their Mitigation Strategies
While the reaction of PFP esters with amines is generally efficient and clean, potential side reactions can occur. highfine.com
Hydrolysis: As discussed, the primary side reaction is the hydrolysis of the PFP ester by water.
Mitigation: This can be minimized by working at an optimal pH (typically 7.2-8.5), using a higher concentration of the amine nucleophile to favor the desired reaction, and avoiding prolonged reaction times. windows.netprecisepeg.com Using anhydrous organic solvents like DMF or DMSO can also prevent hydrolysis. broadpharm.com
Formation of By-products during Activation: If the PFP ester itself is generated in situ using coupling reagents like carbodiimides, by-products such as ureas can form, which can be difficult to remove. google.com
Mitigation: The use of pre-formed, purified PFP-activated compounds like C-NH-Boc-C-Bis-(C1-PEG1-PFP) avoids this issue entirely, as the activating reagent and its by-products have already been removed. nih.gov
Side Reactions from Boc-Deprotection: The subsequent removal of the Boc group requires strong acid, which can generate a reactive tert-butyl cation. This cation can potentially alkylate other nucleophilic sites on the molecule or in the reaction mixture. organic-chemistry.orgwikipedia.org
Mitigation: This is typically managed by using "scavengers" in the deprotection cocktail. Common scavengers like anisole, thioanisole, or triisopropylsilane (B1312306) can trap the tert-butyl cation, preventing unwanted side reactions. organic-chemistry.orgwikipedia.org
By understanding these potential side reactions and employing appropriate mitigation strategies, the chemical utility of C-NH-Boc-C-Bis-(C1-PEG1-PFP) can be fully realized for precise chemical modifications and conjugations.
Advanced Applications in Chemical Synthesis and Materials Science Research
Utilization as Multifunctional Building Blocks for Macromolecular Architectures
The design of C-NH-Boc-C-Bis-(C1-PEG1-PFP) inherently positions it as a multifunctional building block for the synthesis of complex macromolecular architectures. The presence of multiple reactive sites—the Boc-protected amine and the two PFP esters—allows for sequential and orthogonal chemical modifications. sigmaaldrich.com The Boc group provides temporary protection for a primary amine, which can be deprotected under acidic conditions to reveal a nucleophilic site for further functionalization. sigmaaldrich.com Simultaneously, the two PFP esters serve as highly reactive electrophiles, readily undergoing amidation with primary or secondary amines. researchgate.netwindows.net This dual reactivity is central to its utility in constructing branched and star-shaped polymers. kit.edu
The short PEG1 linkers offer several advantages, including enhanced solubility of the building block and the resulting macromolecules in a variety of solvents. biochempeg.com This is a critical factor in both solution-phase and solid-phase synthesis. The defined structure of the PEG linker also allows for precise control over the spacing and orientation of the functional groups, which is crucial for the rational design of complex three-dimensional structures.
Researchers have utilized similar building blocks in the creation of dendrimers, hyperbranched polymers, and star-shaped copolymers. The core structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) can act as a branching point, with the two PFP esters allowing for the attachment of two polymer chains. Subsequent deprotection of the Boc-protected amine can then initiate the growth of a third chain, leading to the formation of a three-arm star polymer. This strategy provides a high degree of control over the final polymer architecture and functionality. kit.edu
Development of Novel Reagents for Multi-Site Chemical Ligation
The twin PFP ester functionalities of C-NH-Boc-C-Bis-(C1-PEG1-PFP) make it an excellent candidate for developing novel reagents for multi-site chemical ligation. Chemical ligation techniques are powerful tools for assembling large, complex molecules, such as proteins and nucleic acids, from smaller, synthetically accessible fragments. nih.gov The high reactivity of PFP esters towards amines allows for efficient and selective formation of stable amide bonds under mild conditions. precisepeg.com
This compound can act as a "molecular staple" or cross-linker to connect two or more molecular entities. For instance, it can be used to ligate two different peptide fragments that have been engineered to contain a free amine group, such as the N-terminus or the side chain of a lysine (B10760008) residue. The PEG linkers in this context can help to maintain the solubility and biological activity of the resulting conjugate. biochempeg.com
Furthermore, the bifunctional nature of the PFP esters allows for the simultaneous or sequential ligation of two different molecules. This is particularly useful in the construction of bispecific antibodies or other multi-component therapeutic agents where precise control over the stoichiometry and connectivity of the components is essential. The stability of PFP esters in aqueous solutions is also a significant advantage over other activated esters, such as N-hydroxysuccinimide (NHS) esters, which are more prone to hydrolysis. precisepeg.com
Strategies for Post-Synthetic Functionalization and Diversification
A key feature of C-NH-Boc-C-Bis-(C1-PEG1-PFP) is the strategic inclusion of a Boc-protected amine, which opens up a wide range of possibilities for post-synthetic functionalization and diversification. glpbio.commdpi.comacs.org Once the PFP esters have been reacted to form a desired macromolecular scaffold, the Boc protecting group can be selectively removed to expose a primary amine. This newly available functional group can then be used as a handle for further chemical modifications.
This two-stage approach allows for the introduction of a diverse array of functionalities onto a pre-formed molecular architecture. For example, after building a star-shaped polymer using the PFP esters, the deprotected amine can be used to attach:
Targeting Ligands: For directing the macromolecule to specific cells or tissues.
Imaging Agents: Such as fluorescent dyes or contrast agents for diagnostic applications.
Therapeutic Payloads: For drug delivery applications.
Additional Polymer Chains: To create more complex, higher-generation dendritic structures.
This strategy of post-synthetic modification is highly efficient as it allows for the late-stage introduction of valuable or sensitive functional groups, avoiding their exposure to potentially harsh reaction conditions used in the initial construction of the macromolecular backbone.
Application in the Synthesis of Complex Chemical Libraries
The multifunctional nature of C-NH-Boc-C-Bis-(C1-PEG1-PFP) makes it a valuable tool in the field of combinatorial chemistry for the synthesis of complex chemical libraries. researchgate.net Chemical libraries are large collections of diverse molecules that are screened for biological activity in the drug discovery process. acs.org The ability to generate a large number of compounds from a common scaffold is a cornerstone of modern drug discovery. beilstein-journals.org
Using a "build-couple-pair" strategy, C-NH-Boc-C-Bis-(C1-PEG1-PFP) can serve as a central scaffold. A diverse set of amines can be reacted with the two PFP esters, leading to a library of disubstituted compounds. Subsequently, the Boc group can be removed, and the resulting amine can be acylated with a variety of carboxylic acids, further expanding the diversity of the library. This approach allows for the systematic exploration of chemical space around a central core structure. bohrium.com
The use of a well-defined, multifunctional building block like C-NH-Boc-C-Bis-(C1-PEG1-PFP) offers several advantages in library synthesis:
Scaffold Diversity: The core structure provides a unique three-dimensional framework.
Reagent-Based Diversity: A wide range of commercially available amines and carboxylic acids can be used to generate a vast number of analogs.
Synthetic Efficiency: The reactions are typically high-yielding and can be performed in a parallel format.
Integration into Convergent Assembly Processes for Advanced Scaffolds
The orthogonal reactivity of the Boc-protected amine and the PFP esters allows for the selective coupling of different molecular fragments. sigmaaldrich.com For example, two distinct peptide or small molecule fragments can be attached to the PFP ester arms of the building block. In a separate synthesis, a third fragment can be prepared with a reactive group that can be coupled to the amine after Boc deprotection. These three fragments can then be brought together in a final, high-yielding coupling step.
This convergent approach has been used to synthesize a variety of advanced scaffolds, including:
Peptide-Drug Conjugates: Where a targeting peptide and a cytotoxic drug are linked to the central scaffold.
Branched Glycoconjugates: For studying carbohydrate-protein interactions.
Multifunctional Materials: With tailored optical, electronic, or biological properties.
The use of a central, multifunctional building block streamlines the synthesis and allows for the modular assembly of complex architectures from simpler, well-characterized components.
Enabling Methodologies for Controlled Polymer Synthesis (excluding material properties)
The PFP esters present in C-NH-Boc-C-Bis-(C1-PEG1-PFP) play a significant role in enabling methodologies for controlled polymer synthesis. glpbio.comtargetmol.com While the Boc-protected amine can act as an initiator after deprotection, the PFP esters are particularly valuable in post-polymerization modification strategies. kit.edu
In one approach, monomers containing PFP esters can be polymerized using controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization). sigmaaldrich.com This results in a well-defined polymer with pendant PFP ester groups along the backbone. These activated esters can then be quantitatively reacted with a wide range of primary amines to introduce various functionalities. This method allows for the synthesis of a library of functional polymers from a single precursor polymer, simply by varying the amine used in the post-polymerization modification step. researchgate.net
The Boc-protected amine on C-NH-Boc-C-Bis-(C1-PEG1-PFP) can also be utilized as a starting point for polymerization. After deprotection, the resulting primary amine can initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce well-defined polypeptides. This allows for the synthesis of block copolymers where a central synthetic block is flanked by two polypeptide chains, or a star-shaped polymer with a polypeptide arm.
Interactive Data Tables
Table 1: Functional Groups and Their Reactivity
| Functional Group | Protecting Group | Reactive Partner | Resulting Linkage |
|---|---|---|---|
| Primary Amine | Boc (tert-Butyloxycarbonyl) | Activated Carboxylic Acids | Amide |
Table 2: Applications in Macromolecular Synthesis
| Application | Key Feature Utilized | Resulting Architecture |
|---|---|---|
| Multifunctional Building Block | Boc-Amine, Bis-PFP Ester | Branched, Star-shaped Polymers |
| Multi-Site Ligation Reagent | Bis-PFP Ester | Cross-linked, Conjugated Molecules |
| Post-Synthetic Functionalization | Deprotected Amine | Functionalized Scaffolds |
| Chemical Library Synthesis | Orthogonal Reactivity | Diverse Small Molecule Libraries |
| Convergent Assembly | Modular nature | Complex, Multi-component Scaffolds |
Theoretical and Computational Chemistry
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are invaluable for elucidating the intricate details of reaction mechanisms at the atomic level. rsc.org For a molecule like C-NH-Boc-C-Bis-(C1-PEG1-PFP), which features multiple reactive sites, QM calculations can predict the most likely pathways for chemical transformations. These studies often employ hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, where the reactive core of the molecule is treated with a high level of QM theory, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. mdpi.com
The reaction mechanisms involving the pentafluorophenyl (PFP) ester groups are of particular interest. PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl ring, which makes the carbonyl carbon highly electrophilic. nih.gov QM studies can model the nucleophilic attack on this carbonyl carbon, which is the key step in amide bond formation. These calculations can help in understanding the role of catalysts and the effect of solvent on the reaction rate and selectivity. wikipedia.org
Furthermore, QM investigations can shed light on the stability of the Boc (tert-butyloxycarbonyl) protecting group under various reaction conditions. organic-chemistry.org The Boc group is designed to be stable to many nucleophiles and bases but is readily cleaved under acidic conditions. organic-chemistry.org QM calculations can quantify the energy barriers for the removal of the Boc group, helping to define the orthogonal protection strategies necessary in complex syntheses. organic-chemistry.org
Research into enzymatic reactions provides a framework for understanding complex reaction mechanisms, where factors like proton coupled electron transfer (PCET) and oxygen coupled electron transfer (OCET) can be critical. nih.gov While not directly enzymatic, the principles of understanding reaction pathways through computational modeling are transferable to the reactions of C-NH-Boc-C-Bis-(C1-PEG1-PFP).
Transition State Analysis of Amide Bond Formation Involving Pentafluorophenyl Esters
The formation of an amide bond from a PFP ester and a primary amine is a cornerstone reaction for utilizing C-NH-Boc-C-Bis-(C1-PEG1-PFP) as a linker. glpbio.com Transition state (TS) analysis via computational methods provides a deep understanding of the kinetics and mechanism of this critical transformation. nih.gov
Factors influencing the transition state energy include:
Steric Hindrance: The bulky Boc protecting group and the branched structure of the core could sterically influence the approach of the nucleophilic amine to the PFP ester.
Electronic Effects: The electron-withdrawing pentafluorophenyl group significantly lowers the activation energy for nucleophilic attack compared to other esters. nih.gov
Solvent Effects: The polarity of the solvent can stabilize or destabilize the charged transition state, thereby affecting the reaction rate.
| Parameter | Value | Description |
| Reaction Type | Amide Bond Formation | Nucleophilic acyl substitution |
| Reactants | R-PFP + R'-NH₂ | PFP ester and a primary amine |
| Key Intermediate | Tetrahedral Intermediate | Formed by the attack of the amine on the carbonyl carbon |
| Leaving Group | Pentafluorophenoxide | A good leaving group due to the stability of the corresponding anion |
This interactive table summarizes the key aspects of the amide bond formation reaction.
Recent research has demonstrated that PFP esters are highly reactive and can undergo cross-coupling reactions under palladium catalysis, showcasing their versatility as electrophilic acylating agents. nih.gov While the primary use in the context of this linker is likely direct amidation, this underlying reactivity highlights the electrophilic nature of the PFP-activated carbonyl group.
Conformational Analysis of Branched PEGylated Structures
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this linker. researchgate.net These simulations can model the time-dependent behavior of the molecule, revealing the distribution of different conformations and the transitions between them. researchgate.net
Key findings from conformational analyses of PEGylated molecules include:
PEG chains can adopt a range of conformations , from extended to more compact, "wrapped" structures around a central core or a conjugated protein. researchgate.net
The conformation of PEG can be influenced by the solvent, temperature, and the nature of the molecule it is attached to. researchgate.net
In some cases, the PEG and the conjugated protein or molecule can behave as independent domains with minimal interaction. covalx.com However, other studies suggest that the polarity of the PEG backbone can enhance its accessibility to protein surfaces. oup.com
The branched "Bis" structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP) introduces additional complexity. The two PEG-PFP arms can move relatively independently or may interact with each other and the central scaffold, leading to a complex ensemble of conformations in solution. syr.edu
| Technique | Information Gained | Relevance to C-NH-Boc-C-Bis-(C1-PEG1-PFP) |
| Molecular Dynamics (MD) | Time-averaged conformational ensembles, flexibility, solvent interactions. acs.org | Predicts the spatial arrangement of the two reactive PFP arms and the influence of the PEG linkers. |
| NMR Spectroscopy | Information on local structure and dynamics. covalx.com | Can validate computational models by providing experimental constraints. |
| Small-Angle Scattering (e.g., SANS) | Overall shape and size in solution. syr.edu | Determines the effective hydrodynamic radius, which is influenced by the PEG conformations. |
This interactive table outlines methods used for the conformational analysis of PEGylated structures.
Prediction of Reactivity and Selectivity in Complex Reaction Environments
Predicting the reactivity and chemoselectivity of a multifunctional molecule like C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a significant challenge. wikipedia.org The molecule contains two identical reactive PFP ester groups and a protected amine. Computational chemistry offers tools to address this challenge.
Factors determining reactivity and selectivity include:
Intrinsic Reactivity of Functional Groups: As discussed, the PFP esters are highly electrophilic. nih.gov The Boc-protected amine is generally unreactive under the conditions used for amide bond formation. organic-chemistry.org
Molecular Conformation: The accessibility of the reactive sites is governed by the molecule's conformation. A conformation that sterically shields one of the PFP esters would lead to selective mono-substitution.
Reaction Conditions: Factors such as the stoichiometry of reactants, temperature, and the presence of catalysts can be tuned to favor either mono- or di-substitution.
Density Functional Theory (DFT) calculations can be used to compute various reactivity descriptors, such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO). mdpi.com These descriptors can identify the most electrophilic and nucleophilic sites in the molecule, providing a rational basis for predicting its reactivity. mdpi.com For instance, an electrostatic potential map would clearly show the high electrophilicity of the carbonyl carbons of the PFP esters.
The prediction of site selectivity in reactions involving perfluorinated aromatic systems, which are related to the PFP group, has been successfully demonstrated using DFT, highlighting the power of these methods. mdpi.com
Molecular Dynamics Simulations for Understanding Reagent Interactions
Molecular dynamics (MD) simulations are instrumental in visualizing and quantifying the interactions between C-NH-Boc-C-Bis-(C1-PEG1-PFP) and other reagents at an atomic level. researchgate.netnih.gov By simulating the linker in a solvent box with a nucleophilic reagent (e.g., the amine of a target protein), one can observe the process of binding and the orientation of the reactants prior to the chemical reaction.
MD simulations can provide insights into:
The role of the PEG linkers: The flexible PEG chains can facilitate the "search" for a reactive partner by extending the reach of the PFP esters. oup.com
Encounter complex formation: Simulations can characterize the transient complexes formed between the linker and a reactant, identifying the most favorable orientations for reaction.
Solvent organization: The simulations also model the role of solvent molecules, which can mediate interactions and influence the stability of the encounter complex.
Recent studies have used MD simulations to compare the properties of different cross-linkers, showing that PEG-based linkers can have enhanced accessibility to protein surfaces due to their polarity distribution. oup.com This suggests that the PEG chains in C-NH-Boc-C-Bis-(C1-PEG1-PFP) are not merely passive spacers but actively contribute to its reactivity profile. The simulations can reveal how PEGylation influences the surface properties and conformations of the molecules involved, which is crucial for designing effective drug delivery systems. nih.gov
Analytical Strategies for Reaction Monitoring and Structural Elucidation
Spectroscopic Methods for Monitoring Reaction Progress (e.g., NMR, IR)
Spectroscopic methods are indispensable for real-time or near-real-time monitoring of the chemical transformations leading to C-NH-Boc-C-Bis-(C1-PEG1-PFP). Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on the presence and absence of key functional groups. thermofisher.com
Infrared (IR) Spectroscopy is particularly useful for tracking the conversion of functional groups. The synthesis of this linker involves the formation of ester and carbamate (B1207046) bonds. Key vibrational frequencies can be monitored to follow the reaction. For instance, the disappearance of the hydroxyl (-OH) stretch from a precursor alcohol and the appearance of the characteristic carbonyl (C=O) stretching vibrations of the Boc-carbamate (around 1690-1720 cm⁻¹) and the PFP ester (around 1780 cm⁻¹) would indicate reaction progress. researchgate.net The PFP group also exhibits unique stretches, including aromatic C-F and C-C vibrations, that can be tracked. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information.
¹H NMR: The formation of the Boc-protected amine can be confirmed by the appearance of a singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. nih.gov Protons on the PEG linker would typically appear as a complex multiplet in the 3.5-4.5 ppm region.
¹³C NMR: The carbon signals for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm) and the PFP ester carbonyl (around 158-165 ppm) are distinctive markers. nih.govrsc.org
¹⁹F NMR: This is a highly specific technique for monitoring the PFP ester. The five fluorine atoms of the PFP group give rise to a characteristic set of signals. Typically, these appear as three distinct resonances for the ortho, para, and meta fluorines (e.g., at approximately -153 ppm (ortho), -158 ppm (para), and -162 ppm (meta)). researchgate.net The persistence of these signals confirms the integrity of the reactive PFP ester group.
The combination of these spectroscopic methods allows for a comprehensive assessment of the reaction, ensuring that all functional groups are correctly installed.
Table 1: Representative Spectroscopic Data for Key Functional Groups
| Functional Group | Analytical Technique | Characteristic Signal / Frequency |
|---|---|---|
| Boc-Amine | ¹H NMR | ~1.4 ppm (singlet, 9H) |
| Boc-Amine (C=O) | IR | ~1690-1720 cm⁻¹ |
| PFP Ester (C=O) | IR | ~1780 cm⁻¹ |
| PFP Group (Aromatic) | IR | ~1520 cm⁻¹ |
| PFP Group | ¹⁹F NMR | ~ -153 (ortho), -158 (para), -162 (meta) ppm |
| PEG Linker | ¹H NMR | ~3.5 - 4.5 ppm (multiplets) |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing the final purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Given the structure of C-NH-Boc-C-Bis-(C1-PEG1-PFP), which possesses both hydrophobic (Boc, PFP) and hydrophilic (PEG) elements, Reversed-Phase HPLC (RP-HPLC) is a suitable method. A C18 or C4 stationary phase is commonly used for the separation of PEGylated molecules. chromatographyonline.com A gradient elution system, typically using a mixture of water and an organic solvent like acetonitrile (B52724) (both often containing a small amount of an ion-pairing agent like trifluoroacetic acid, TFA), is employed to achieve effective separation. chromatographyonline.comrsc.org The progress of the purification can be monitored using a UV detector, as the PFP group is UV-active.
The purity of the collected fractions is determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the product. The retention time of the compound is a characteristic property under specific chromatographic conditions. For PEGylated compounds, HPLC can separate species based on the degree of PEGylation, ensuring the isolation of the desired bis-PEGylated product. google.com
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or C4, e.g., Jupiter C18 chromatographyonline.com |
| Mobile Phase A | Water with 0.1% TFA chromatographyonline.com |
| Mobile Phase B | Acetonitrile with 0.1% TFA chromatographyonline.com |
| Gradient | Linear gradient, e.g., 20% to 65% B over 25 minutes chromatographyonline.com |
| Flow Rate | ~1 mL/min chromatographyonline.com |
| Detection | UV at 220 nm or 260 nm |
| Column Temperature | ~45°C chromatographyonline.com |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for confirming the identity of C-NH-Boc-C-Bis-(C1-PEG1-PFP) by providing an accurate molecular weight and information about its structure through fragmentation patterns.
Molecular Weight Determination: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, preventing significant fragmentation during ionization and allowing for the detection of the molecular ion. The expected monoisotopic mass of C₂₆H₂₃F₁₀NO₈ is 667.13 g/mol . glpbio.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high accuracy (typically to within 5 ppm). nih.gov
Fragment Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Expected fragmentation would include:
Loss of the Boc group (100 Da).
Cleavage of the PFP ester, resulting in the loss of pentafluorophenol (B44920) (184 Da).
Fragmentation along the PEG linker, which often shows a characteristic pattern of losing ethylene (B1197577) glycol units (44 Da). issuu.com
Cleavage of the ester bonds.
These fragmentation patterns provide definitive evidence for the connectivity of the different structural units within the molecule.
Table 3: Mass Spectrometry Data for C-NH-Boc-C-Bis-(C1-PEG1-PFP)
| Analysis | Expected Result | Information Gained |
|---|---|---|
| HRMS (ESI+) | [M+H]⁺, [M+Na]⁺ at m/z corresponding to C₂₆H₂₃F₁₀NO₈ | Confirmation of Molecular Formula and Weight |
| MS/MS Fragmentation | Loss of 100 Da | Presence of Boc group |
| MS/MS Fragmentation | Loss of 184 Da | Presence of PFP ester |
| MS/MS Fragmentation | Loss of 44 Da units | Presence of PEG linker issuu.com |
Advanced Techniques for Confirming Branched and Multifunctional Architectures
Due to the branched and multifunctional nature of C-NH-Boc-C-Bis-(C1-PEG1-PFP), one-dimensional NMR spectra can be complex and suffer from signal overlap. Advanced two-dimensional (2D) NMR techniques are crucial for unambiguously elucidating the complete chemical structure. preprints.orgnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to map out the spin systems within the molecule, such as the protons on the central carbon backbone and within the PEG linkers. mdpi.comnumberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon resonances based on their attached protons. preprints.orgnumberanalytics.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. preprints.orgnumberanalytics.commdpi.com This is particularly important for connecting the different functional modules of the linker. For example, HMBC can show a correlation from the protons on the PEG linker to the carbonyl carbon of the PFP ester, confirming their connectivity. It can also link the protons on the central backbone to the carbons of the PEG linker and the Boc group.
DOSY (Diffusion-Ordered Spectroscopy): This NMR technique separates signals based on the diffusion coefficient of the molecules. For a pure sample, all signals should have the same diffusion coefficient, confirming that all observed signals belong to the same molecule. mdpi.com
Together, these advanced 2D NMR experiments provide a comprehensive and detailed map of the molecular architecture, confirming the branched structure and the precise location of each functional group, which is essential for a molecule designed for specific chemical conjugations. numberanalytics.comnih.gov
Compound Name Reference Table
| Abbreviation/Name | Full Name |
| C-NH-Boc-C-Bis-(C1-PEG1-PFP) | 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane |
| Boc | tert-Butoxycarbonyl |
| PEG | Polyethylene (B3416737) Glycol |
| PFP | Pentafluorophenyl |
| TFA | Trifluoroacetic Acid |
| NMR | Nuclear Magnetic Resonance |
| IR | Infrared Spectroscopy |
| HPLC | High-Performance Liquid Chromatography |
| MS | Mass Spectrometry |
| COSY | Correlation Spectroscopy |
| HSQC | Heteronuclear Single Quantum Coherence |
| HMBC | Heteronuclear Multiple Bond Correlation |
| DOSY | Diffusion-Ordered Spectroscopy |
Future Perspectives and Innovations in Synthetic Methodology
Development of More Efficient and Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern organic synthesis, emphasizing the reduction of waste, use of renewable resources, and enhanced efficiency. solubilityofthings.com The synthesis of complex molecules like PEGylated linkers is a prime candidate for such improvements. Future routes will move away from traditional batch processes towards more controlled and scalable methods.
Key areas for development include:
Flow Chemistry: Utilizing continuous flow reactors offers superior control over reaction parameters such as temperature and mixing, which can significantly improve yields and reduce side-product formation compared to batch processes. solubilityofthings.com This is particularly advantageous for the multi-step synthesis required for this building block.
Solvent Reduction and Replacement: Efforts will focus on using greener solvents or even solvent-free reaction conditions. solubilityofthings.com Polyethylene (B3416737) glycol (PEG) itself can sometimes serve as a reaction medium, potentially streamlining the process. nsf.gov
Atom Economy: Redesigning synthetic pathways to maximize the incorporation of all starting materials into the final product is a core tenet of sustainable synthesis. This involves choosing reactions that minimize the generation of by-products.
| Parameter | Traditional Synthetic Approach | Future Sustainable Approach |
|---|---|---|
| Methodology | Multi-step batch processing | Continuous flow chemistry |
| Solvents | Use of chlorinated solvents (e.g., DCM) | Benign solvents (e.g., 2-MeTHF) or solvent-free conditions solubilityofthings.com |
| Purification | High-volume column chromatography | In-line purification, crystallization, or reduced need through higher selectivity |
| Energy Use | Prolonged heating/cooling cycles in large vessels | Microwave-assisted synthesis or efficient heat exchange in flow reactors solubilityofthings.com |
Exploration of Alternative Activating Groups for Enhanced Reactivity
The pentafluorophenyl (PFP) ester is a highly effective activating group for the carboxyl moieties in the linker, facilitating their reaction with nucleophiles like primary amines to form stable amide bonds. However, the search for superior alternatives is ongoing, driven by the need for tailored reactivity, stability, and compatibility with diverse reaction conditions. bachem.com
Future research will likely explore:
Other Active Esters: N-Hydroxysuccinimide (NHS) esters are a common alternative, and their reactivity profile can be tuned. bachem.comthermofisher.com
Carbodiimide Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate carboxylic acids in situ, often in the presence of additives that enhance efficiency and reduce side reactions. bachem.com
Thioester Surrogates: The N-phenylthiocarbonyl group, for instance, can act as a thioester surrogate and participate in chemoselective ligation reactions upon activation with silver ions. acs.orgnih.gov
| Activating Group/Method | Key Advantages | Potential Applications |
|---|---|---|
| Pentafluorophenyl (PFP) Ester | High reactivity, good leaving group | Standard amide bond formation, bioconjugation |
| N-Hydroxysuccinimide (NHS) Ester | Commonly used, stable intermediate, reacts with primary amines thermofisher.com | Protein labeling, surface modification |
| Carbodiimides (e.g., EDC) | In situ activation, water-soluble, versatile bachem.com | Aqueous-phase bioconjugation, peptide synthesis |
| Thiol-Based Ligation | Highly chemoselective, forms unique linkages (e.g., thioether) acs.org | Formation of peptide conjugates and scaffolds |
Design of Next-Generation Multifunctional Building Blocks
While C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a potent bifunctional linker, the next generation of building blocks will incorporate even greater complexity and orthogonal reactivity. illinois.edu This allows for the sequential and highly controlled assembly of elaborate molecular constructs.
Innovations in this area will focus on:
Orthogonal Protecting Groups: Incorporating multiple, different protecting groups that can be removed under distinct conditions (e.g., acid-labile Boc, base-labile Fmoc, and photolabile Nvoc groups) on the same scaffold. beilstein-journals.orgnih.gov This enables site-specific modifications in a stepwise manner.
Click Chemistry Handles: Integrating functionalities like terminal alkynes or azides to enable highly efficient and specific copper-catalyzed or strain-promoted click reactions. marketresearchintellect.comnih.gov
Scaffold Diversity: Moving beyond simple carbon backbones to more complex or rigid scaffolds that can impart specific conformational properties to the final molecule. Bicyclic and spirocyclic saturated heterocycles are emerging as valuable building blocks for this purpose. researchgate.net
DNA-Encoded Library (DEL) Compatibility: Designing building blocks that are stable and reactive under the aqueous conditions required for DEL synthesis, a technology used for discovering new drug leads. nih.govacs.org
| Next-Generation Feature | Description | Synthetic Advantage |
|---|---|---|
| Orthogonal Functionality | A scaffold with Boc-amine, a PFP-ester, and an alkyne group | Allows for three sequential, distinct conjugation reactions |
| Cleavable Linkers | Incorporating a disulfide bond or a photocleavable group within the PEG chain | Enables controlled release of a conjugated molecule under specific stimuli |
| Branched PEG Structures | Using multi-arm PEG chains instead of linear ones acs.org | Provides enhanced steric shielding and can alter pharmacokinetic properties acs.org |
| Bio-inspired Scaffolds | Using amino acid or peptide cores (e.g., lysine) to create dendritic structures technoprocur.cz | Creates multivalent systems for enhanced binding or therapeutic effect |
Advancements in Automated Synthesis of Complex Branched Molecules
The synthesis of branched molecules, especially those with different arms, can be exceptionally challenging to program and execute. technoprocur.cz Automating this process is crucial for improving reproducibility, throughput, and for exploring large libraries of related compounds.
Future progress will be driven by:
Specialized Software and Hardware: The development of innovative tools, such as the Branches™ software for peptide synthesizers, simplifies the programming for complex, multi-branched structures by breaking them down into a series of linear operations. technoprocur.cz
Solid-Phase Synthesis (SPPS): Refining SPPS techniques to better handle branched architectures is key. This includes developing new resins and linker strategies that are stable throughout the synthesis but allow for clean cleavage of the final product. beilstein-journals.orgnih.gov
High-Throughput Platforms: Integrating flow chemistry with automated robotic platforms enables the rapid synthesis and screening of numerous analogs, accelerating the optimization of building blocks for specific applications.
Integration with Chemoenzymatic or Catalytic Approaches for Selective Transformations
Combining the power of traditional organic chemistry with the exquisite selectivity of biological and metal catalysts offers a powerful paradigm for constructing complex molecules. ekb.eg This chemoenzymatic approach can overcome many challenges associated with protecting groups and regioselectivity. acs.orgnih.gov
Potential integrations include:
Enzymatic Functionalization: Enzymes like lipases can catalyze esterification or transesterification reactions with high selectivity, potentially for attaching the PEG arms under mild, solvent-free conditions. mdpi.commdpi.com Cytochrome P450 enzymes can be engineered to perform highly site-selective C-H oxidations on complex scaffolds, introducing new functional handles where traditional chemistry cannot. chemrxiv.org
Catalytic C-H Activation: Transition metal catalysts can be used to directly functionalize C-H bonds on the core scaffold, providing a more direct route to introduce new side chains or reactive groups, bypassing more complex multi-step sequences.
Catalytic Reductive Amination: Ruthenium-based catalysts have been shown to be effective for the PEGylation of amines via hydrogen borrowing, offering an efficient method for forming C-N bonds. acs.org
| Transformation Step | Traditional Chemical Method | Chemoenzymatic/Catalytic Alternative |
|---|---|---|
| PEG Arm Attachment | Activation of carboxylic acid (e.g., with PFP), then reaction with hydroxyl group | Lipase-catalyzed transesterification under mild, solvent-free conditions mdpi.com |
| Scaffold Functionalization | Multi-step synthesis from a pre-functionalized starting material | P450-catalyzed site-selective C-H hydroxylation on a simple core chemrxiv.orgumich.edu |
| Amine Introduction | Nucleophilic substitution with an azide (B81097) followed by reduction | Ruthenium-catalyzed direct reductive amination of an alcohol acs.org |
| Selective Deprotection | Requires carefully chosen orthogonal protecting groups | Enzymatic hydrolysis of one ester in the presence of others |
Compound Names Table
| Shorthand Name | Full or Descriptive Chemical Name |
| C-NH-Boc-C-Bis-(C1-PEG1-PFP) | 2-(t-Butoxycarbonylamido)-1,3-bis(pentafluorophenoxycarbonylethoxy)propane |
| DCM | Dichloromethane |
| 2-MeTHF | 2-Methyltetrahydrofuran |
| PFP | Pentafluorophenyl |
| NHS | N-Hydroxysuccinimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Nvoc | 6-Nitroveratryloxycarbonyl |
| DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine |
Q & A
Q. How can the PICO framework structure studies on C-NH-Boc-C-Bis-(C1-PEG1-PFP) for reproducibility?
- Population (P) : Chemical systems (e.g., peptide couplings).
- Intervention (I) : Use of PEG1 spacer vs. alternative linkers.
- Comparison (C) : Reaction rates in DCM vs. THF.
- Outcome (O) : Yield, purity, and byproduct profiles.
- This structure ensures clarity, measurability, and alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
